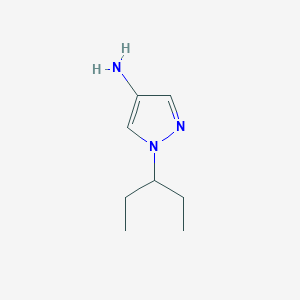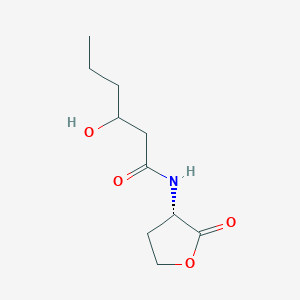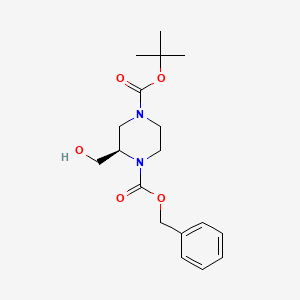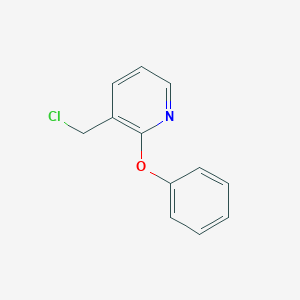
1-(Pentan-3-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it may have. It may also include information on its physical appearance (such as color, form, or state of matter) and any notable chemical or physical properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Chemistry and Heterocyclic Compound Synthesis
- Pyrazoline derivatives, including those similar to "1-(Pentan-3-yl)-1H-pyrazol-4-amine," serve as key scaffolds in the synthesis of heterocyclic compounds. The unique reactivity of these molecules facilitates the creation of a diverse range of heterocyclic structures under mild reaction conditions, highlighting their importance in the development of new chemical entities for various applications (Gomaa & Ali, 2020).
Therapeutic and Biological Activity Research
- Research into pyrazoline derivatives has uncovered a broad spectrum of biological activities, making them a focal point in the search for new therapeutic agents. These compounds have been explored for their anticancer properties, demonstrating the potential for the development of novel anticancer drugs (Ray et al., 2022).
Material Science and Liquid Crystal Research
- Pyrazoline-based compounds have been studied for their role in the creation of liquid crystal materials. The synthesis of specific methylene-linked liquid crystal dimers shows the versatility of pyrazoline derivatives in material science, contributing to advancements in display technologies and other applications requiring controlled molecular alignment (Henderson & Imrie, 2011).
Food Science and Flavor Chemistry
- The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a critical process in the development of flavors during food preparation. Pyrazines, compounds related to pyrazolines, are significant contributors to nutty and roasted flavors. Research into controlling the generation of these compounds offers insights into enhancing food flavors and reducing undesirable by-products (Yu et al., 2021).
Synthetic Methods and Catalysis
- The synthesis and functionalization of pyrazoline and related heterocycles are key areas of interest, with studies exploring various synthetic routes and catalytic systems. These efforts aim to improve the efficiency and selectivity of chemical reactions, underscoring the utility of pyrazoline derivatives in organic synthesis and industrial applications (Kantam et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pentan-3-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-2)11-6-7(9)5-10-11/h5-6,8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAIFJHWYOBKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)





![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)




